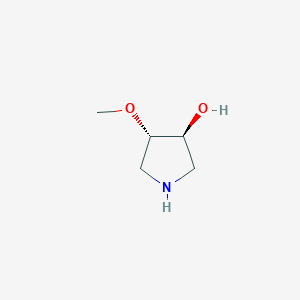

trans-4-Methoxy-3-pyrrolidinol

Description

Properties

IUPAC Name |

(3S,4S)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVZYRDCKUFONR-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-3-pyrrolidinol can be achieved through various synthetic routes. One common method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification (kinetic resolution) . This method ensures the production of optically active 3-pyrrolidinol and its derivatives.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-3-pyrrolidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Trans-4-Methoxy-3-pyrrolidinol serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.

-

Biology

- The compound is under investigation for its potential biological activities, including interactions with biological molecules. It has been shown to exhibit neuroprotective effects by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is critical in synaptic plasticity and memory function.

- Medicine

- Industry

Biological Activities

Trans-4-Methoxy-3-pyrrolidinol exhibits several notable biological activities:

- Neuroprotective Effects: Studies indicate that derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neuroprotection .

- Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

- Antileishmanial Activity: In vitro assays have shown efficacy against Leishmania species, highlighting its potential in treating neglected tropical diseases.

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that administration of trans-4-Methoxy-3-pyrrolidinol in rodent models significantly reduced markers of oxidative stress and improved cognitive function following induced neurotoxicity. The results indicated a protective effect against neuronal cell death.

Case Study 2: Antileishmanial Activity

In vitro evaluations revealed that trans-4-Methoxy-3-pyrrolidinol derivatives exhibited activity against Leishmania species, supporting its potential use in treating leishmaniasis.

Pharmacokinetics

Understanding the pharmacokinetic profile of trans-4-Methoxy-3-pyrrolidinol is crucial for evaluating its therapeutic efficacy:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Metabolic Stability | Variable; dependent on structure |

| Half-Life | Under investigation |

| Bioavailability | Needs further evaluation |

These parameters are essential for determining appropriate dosing regimens and understanding the compound's behavior in vivo.

Mechanism of Action

The mechanism of action of trans-4-Methoxy-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of its substituents . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine derivatives necessitates a comparative analysis of trans-4-Methoxy-3-pyrrolidinol with analogous compounds. Below is a systematic evaluation:

Structural and Functional Group Comparisons

Key Observations :

- Steric and Electronic Effects: The methoxy group in trans-4-Methoxy-3-pyrrolidinol enhances electron density on the pyrrolidine ring, contrasting with the electron-withdrawing carboxy group in trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone .

- Chirality and Reactivity: The hydroxyl group in trans-4-Methoxy-3-pyrrolidinol allows for hydrogen bonding, unlike the amine in trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, which increases basicity .

Physical and Chemical Properties

| Property | trans-4-Methoxy-3-pyrrolidinol HCl | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | (S)-3-Hydroxy-1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone |

|---|---|---|---|

| Molecular Weight | 169.62 g/mol (free base) | 220.23 g/mol | 251.24 g/mol |

| Melting Point | Not reported (solid) | 194°C | Not reported |

| Solubility | Likely polar solvents (DMSO, H₂O) | Moderate in DMSO, low in H₂O | Polar aprotic solvents (DMF, DMSO) |

| Stability | Stable under ambient conditions | Stable; decomposes at high temperatures | Sensitive to hydrolysis (lactam ring) |

Key Observations :

- The hydrochloride salt form of trans-4-Methoxy-3-pyrrolidinol enhances its solubility in polar solvents compared to neutral analogs .

- trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone exhibits higher thermal stability (mp 194°C), attributed to its rigid pyridyl and carboxy substituents .

Biological Activity

Trans-4-Methoxy-3-pyrrolidinol is a pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a methoxy group at the fourth position and a hydroxyl group at the third position of the pyrrolidine ring, which contributes to its unique properties and potential therapeutic applications.

- Molecular Formula : C_6H_13NO_2

- Molecular Weight : Approximately 115.15 g/mol

- Structure : The presence of nitrogen and oxygen heteroatoms in its structure allows for various interactions with biological targets, making it an interesting candidate for drug development.

Trans-4-Methoxy-3-pyrrolidinol acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action is critical in preventing excitotoxicity caused by excessive glutamate activity, which is implicated in several neurological disorders, including Alzheimer's disease. By modulating neurotransmitter activity, this compound may help protect neuronal integrity and function .

Biological Activities

Research indicates that trans-4-Methoxy-3-pyrrolidinol exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Preliminary research indicates that trans-4-Methoxy-3-pyrrolidinol may possess anticancer properties, although further studies are necessary to elucidate its efficacy against specific cancer types .

Research Findings and Case Studies

Several studies have explored the biological activity of trans-4-Methoxy-3-pyrrolidinol:

- Antimicrobial Efficacy :

-

Neuroprotective Effects :

- Research into its neuroprotective effects revealed that the compound could reduce neuronal damage in models of excitotoxicity, supporting its potential use in treating neurodegenerative diseases .

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended analytical methods for confirming the purity and identity of trans-4-Methoxy-3-pyrrolidinol?

Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A gradient of acetonitrile/water (0.1% TFA) can resolve impurities. TLC (silica gel, dichloromethane/methanol 9:1) with UV visualization is suitable for preliminary purity checks .

- Spectroscopy : Confirm identity via - and -NMR in DMSO-d6, referencing residual solvent peaks (2.50 ppm for , 39.52 ppm for ). FTIR (ATR mode) should show characteristic bands for methoxy (2830–2815 cm) and pyrrolidine N–H stretches (~3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) provides accurate molecular ion confirmation (e.g., [M+H]) .

Advanced: How can synthetic routes for trans-4-Methoxy-3-pyrrolidinol hydrochloride be optimized to improve stereochemical fidelity?

Answer:

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during pyrrolidine ring formation. Evidence from similar compounds suggests tert-butyldimethylsilyl (TBS) protection of hydroxyl groups reduces racemization .

- Reaction Monitoring : Track intermediates via -NMR to detect diastereomeric byproducts. For example, diastereomer ratios can be quantified using integration of distinct proton signals .

- Purification : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to isolate the trans-isomer .

Basic: What safety protocols are critical when handling trans-4-Methoxy-3-pyrrolidinol hydrochloride?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Do not rinse into drains .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

Advanced: How can stability studies be designed to assess trans-4-Methoxy-3-pyrrolidinol degradation under varying pH and temperature conditions?

Answer:

- Experimental Design :

- Kinetics : Apply Arrhenius equation to predict shelf-life at standard storage conditions .

Basic: What are the key physicochemical properties of trans-4-Methoxy-3-pyrrolidinol hydrochloride relevant to solubility studies?

Answer:

- Melting Point : ~194°C (decomposes above 200°C) .

- Solubility : Sparingly soluble in water (0.15 g/L at 25°C); better solubility in DMSO or ethanol .

- LogP : Estimated at –0.5 (hydrophilic due to methoxy and hydroxyl groups) .

Advanced: How can researchers resolve contradictions in reported purity data (e.g., 91% vs. >95%) for trans-4-Methoxy-3-pyrrolidinol derivatives?

Answer:

- Source Verification : Cross-reference synthesis protocols (e.g., sodium hypochlorite oxidation in ethanol vs. alternative oxidants) .

- Analytical Calibration : Validate HPLC methods with certified reference standards. For example, discrepancies may arise from unaccounted counterions (e.g., HCl) in purity calculations .

- Batch Analysis : Compare COAs (Certificates of Analysis) from multiple suppliers, noting residual solvent levels (e.g., DMF or THF) .

Basic: What structural analogs of trans-4-Methoxy-3-pyrrolidinol have been studied for biological activity, and what methodologies apply?

Answer:

- Fluorophenyl Analogs : Derivatives like trans-4-(4-fluorophenyl)-3-methoxypiperidine show 5-HT receptor modulation. Activity is assessed via radioligand binding assays (e.g., -serotonin displacement) .

- Benzodioxolyl Derivatives : Elemental analysis (C, H, N, Cl) and X-ray crystallography confirm structural motifs critical for receptor interaction .

Advanced: What strategies mitigate methoxy group demethylation during synthetic scale-up of trans-4-Methoxy-3-pyrrolidinol?

Answer:

- Protection/Deprotection : Use TBS or benzyl ethers to shield the methoxy group during harsh reactions (e.g., acid catalysis). Remove via TBAF (tetrabutylammonium fluoride) .

- Reaction Optimization : Lower reaction temperatures (e.g., –78°C for lithiation steps) and replace strong acids with mild alternatives (e.g., acetic acid) .

Basic: How should trans-4-Methoxy-3-pyrrolidinol be stored to prevent decomposition?

Answer:

- Short-Term : Store in amber vials under argon at –20°C .

- Long-Term : Lyophilize to a powder and keep in vacuum-sealed containers with desiccants .

Advanced: What computational methods predict the conformational stability of trans-4-Methoxy-3-pyrrolidinol in solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.